![molecular formula C20H17N3O3 B2412145 (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid CAS No. 956046-71-2](/img/structure/B2412145.png)
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid, also known as DPPA, is a synthetic compound that belongs to the family of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential medicinal properties.
Scientific Research Applications
Chemical Reactions and Derivatives
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid and related compounds are involved in various chemical reactions. A study by Kolotova et al. (1998) explored the formation of 4-aryl-2-[2-(1-hydroxydiphenylmethyl)phenylamino]-4-oxobut-2-enoic acids and their esters through reactions with aroylpyruvic acids and their methyl esters. These compounds undergo intramolecular heterocyclization, leading to substituted 4,5-dihydrobenzo[e][1,4]oxazepin-3(1H)-ones (Kolotova, Koz’minykh, Dolbilkina, & Koz’minykh, 1998).
Biological Activity
The derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, closely related to the queried compound, have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This was demonstrated in research by Pulina et al. (2009), where various substituted acids, anilides, and esters were obtained through specific chemical reactions (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).
Neuroprotective Agents
In a study by Drysdale et al. (2000), 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives were identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds are considered significant in the context of neuroprotection, with specific derivatives preventing the increase in the synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Hemostatic Activity
Another study by Pulina et al. (2017) synthesized new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and related acids to investigate their effect on the blood coagulation system. These compounds showed high hemostatic activity and low acute toxicity, indicating their potential use in medical applications (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Synthesis of Luminescent Molecular Crystals
In recent research by Zhestkij et al. (2021), derivatives of 4-oxobut-2-enoic acid were used as building blocks for the synthesis of organic molecular crystals with stable photoluminescence. This highlights the application of these compounds in the field of materials science and photonics (Zhestkij, Gunina, Fisenko, Rubtsov, Shipilovskikh, Milichko, & Shipilovskikh, 2021).
properties
IUPAC Name |
(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18(11-12-19(25)26)21-13-16-14-23(17-9-5-2-6-10-17)22-20(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,21,24)(H,25,26)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQUTLUSQAVSEO-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C=CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)/C=C/C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.